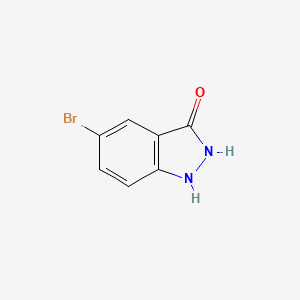

5-bromo-1H-indazol-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZCARQYJVMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616313 | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-27-4 | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of 5-bromo-1H-indazol-3-ol

An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-indazol-3-ol

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound (CAS No: 7364-27-4). As a substituted indazole, this heterocyclic compound is of significant interest to researchers in medicinal chemistry and drug development. The indazole core is a bioisostere of indole, a privileged scaffold in numerous biologically active molecules. The strategic placement of a bromine atom at the C5 position and a hydroxyl group at the C3 position endows this molecule with a unique combination of physicochemical properties and versatile reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its structural nuances, including tautomerism, provides a full spectroscopic profile, outlines key synthetic and reactive pathways, and presents detailed experimental protocols relevant to its application in modern chemical research.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, has garnered substantial attention from pharmaceutical researchers.[1] Its structural similarity to indole allows it to function as a bioisostere, mimicking the interactions of indole-containing compounds with biological targets while often offering improved metabolic stability or altered pharmacological profiles.[1]

Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2] The utility of the indazole scaffold is greatly enhanced by functionalization. This compound incorporates two key functional groups:

-

The 3-hydroxyl group: This group is critical for establishing hydrogen bonding interactions with biological targets and influences the compound's acidity and solubility. It also exists in a tautomeric equilibrium with its keto form, a crucial consideration for its reactivity and biological function.[3][4]

-

The 5-bromo substituent: The bromine atom serves as a powerful "synthetic handle."[5][6] It facilitates a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments to build complex molecular libraries for drug discovery programs.[7]

This guide will explore these features in detail, providing the technical foundation necessary for scientists to effectively utilize this compound in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

General Properties

The primary identification and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7364-27-4 | [8][9][10] |

| Molecular Formula | C₇H₅BrN₂O | [8][10] |

| Molecular Weight | 213.03 g/mol | [8] |

| Appearance | White to yellow crystalline powder | [8] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and acetone. | [8] |

Tautomerism: The Hydroxy-Oxo Equilibrium

A critical chemical feature of 1H-indazol-3-ols is their existence in tautomeric equilibrium with the corresponding 1,2-dihydro-3H-indazol-3-one form.[3][4] This equilibrium is influenced by factors such as the solvent, pH, and temperature. Computational and experimental studies on related indazolones have established that the 1H-indazol-3-ol tautomer is generally the predominant form in solution.[4] This is a vital consideration, as the two tautomers present different reactive profiles and hydrogen bonding capabilities.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of standard spectroscopic techniques. While a publicly available, experimentally-derived spectrum for this specific molecule is not widespread, its expected profile can be accurately predicted based on its structure and data from closely related analogues.[5][11]

-

¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals. The N-H and O-H protons will likely appear as broad singlets at high chemical shifts (>10 ppm). The aromatic region should display three protons on the benzene ring. Based on the substitution pattern, a doublet for H7, a doublet of doublets for H6, and a doublet for H4 are anticipated.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the seven unique carbon atoms of the core structure. The C=O carbon of the minor keto tautomer would appear significantly downfield (~160-170 ppm), while the C-OH carbon of the major tautomer would be further upfield. The C-Br carbon will also show a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of CO, N₂, or other small fragments.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to O-H and N-H stretching. If a significant portion of the keto tautomer is present, a C=O stretch would be observed around 1680-1700 cm⁻¹.

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity under appropriate conditions.

Proposed Synthesis

A common and efficient route to substituted 3-aminoindazoles involves the reaction of a 2-fluorobenzonitrile derivative with hydrazine.[7][12] This can be adapted for the synthesis of this compound. The resulting 5-bromo-1H-indazol-3-amine serves as a key intermediate, which can then be converted to the target 3-ol via a diazotization reaction followed by hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Key Reaction Pathways

The molecule's functionality allows for several classes of reactions critical for drug development.

-

N-Alkylation/Acylation: The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized. Alkylation or acylation typically occurs preferentially at the N1 position, but reaction conditions can be tuned to influence regioselectivity.

-

O-Alkylation/Acylation: The 3-hydroxyl group can be readily converted to ethers or esters, which is a common strategy for modulating a drug candidate's solubility, lipophilicity, and metabolic stability.

-

Palladium-Catalyzed Cross-Coupling: The C5-bromo position is the most valuable site for molecular elaboration. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of aryl, heteroaryl, alkynyl, or amino groups.[7] This is the cornerstone of its use as a building block.

-

Electrophilic Aromatic Substitution: While the indazole ring is generally electron-deficient and the bromine atom is deactivating, further substitution (e.g., nitration, halogenation) on the benzene ring is possible under forcing conditions, likely directed to the C4 or C7 positions.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active compounds.[2] Its derivatives have shown significant promise in various therapeutic areas.

-

DAAO Inhibitors: A notable application is in the development of D-amino acid oxidase (DAAO) inhibitors.[13] DAAO is a target for treating schizophrenia, as its inhibition can increase levels of the neurotransmitter D-serine. The 1H-indazol-3-ol scaffold has been identified as a novel and potent class of DAAO inhibitors, with one derivative demonstrating the ability to increase plasma D-serine levels in vivo.[13]

-

Kinase Inhibitors: The indazole core is a well-established "hinge-binding" fragment in many kinase inhibitors used in oncology.[7] The ability to functionalize the 5-position of the indazole ring via cross-coupling allows for the exploration of the solvent-exposed region of the ATP-binding pocket, a key strategy for enhancing potency and selectivity.

-

General Pharmaceutical Scaffolding: It serves as a foundational building block for creating diverse chemical libraries aimed at a wide range of biological targets.[2][14]

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and further functionalization of this compound.

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine (Intermediate)

This protocol is adapted from established procedures for similar compounds.[12]

-

Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol (10 mL per gram of starting material) in a sealed reaction vessel, add hydrazine hydrate (99%, 10.0 eq).

-

Reaction: Heat the reaction mixture to 95-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to afford 5-bromo-1H-indazol-3-amine.[12][15]

Protocol 2: Suzuki Cross-Coupling at the C5-Position (Example)

This protocol demonstrates the use of the C5-bromo group as a synthetic handle.[7]

-

Setup: In a reaction flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 90-100 °C for 8-16 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the 5-aryl-1H-indazol-3-ol derivative.

Conclusion

This compound is a high-value chemical entity for scientists engaged in drug discovery and organic synthesis. Its key attributes—the biologically relevant indazole core, the tautomeric hydroxyl group, and the synthetically versatile bromine handle—provide a powerful platform for the rational design and synthesis of complex molecules with therapeutic potential. The insights and protocols detailed in this guide offer a robust foundation for researchers to leverage the unique chemical properties of this compound in developing next-generation pharmaceuticals.

References

- ResearchGate. (n.d.). Tautomeric forms of 1H-indazol-3-ol. [Image].

- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.

- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- National Institutes of Health (NIH). (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.

- ResearchGate. (2006). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one.

- ACS Omega. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis.

- National Institutes of Health (NIH). (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis.

- ResearchGate. (n.d.). 1H-indazol-3-ol (indazole) scaffold. [Image].

- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- National Institutes of Health (NIH). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- PubMed. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. echemi.com [echemi.com]

- 9. 5-BROMO-3-HYDROXY (1H)INDAZOLE | 7364-27-4 [amp.chemicalbook.com]

- 10. achmem.com [achmem.com]

- 11. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 5-BROMO-1H-INDAZOL-3-AMINE | 61272-71-7 [chemicalbook.com]

5-bromo-1H-indazol-3-ol structure and tautomerism

An In-depth Technical Guide to the Structure and Tautomerism of 5-bromo-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Within this important class of heterocycles, this compound represents a key building block, featuring two critical functional motifs: a bromine atom at the C5 position and a hydroxyl group at the C3 position. The bromine substituent enhances lipophilicity, offers a site for halogen bonding, and provides a versatile synthetic handle for diversification through cross-coupling reactions.[1][2] The 3-hydroxy group introduces the potential for complex tautomeric equilibria, a phenomenon that significantly influences the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive analysis of the structure of this compound, delves into its tautomeric forms, and outlines the modern analytical and computational methodologies employed for its characterization.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a pyrazole ring. The bromine atom is located on the benzene portion, while the hydroxyl group is on the pyrazole ring.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| Appearance | Typically a solid powder |

| CAS Number | 916349-66-7 (example) |

| Common Synonyms | 5-Bromo-3-hydroxyindazole |

The Phenomenon of Tautomerism in this compound

Tautomers are structural isomers of chemical compounds that readily interconvert.[3][4] This process, known as tautomerization, is a crucial concept in organic chemistry, as the presence of multiple tautomers in equilibrium can dictate the outcome of a chemical reaction or a biological interaction.[5] For this compound, two primary forms of tautomerism are at play: annular (ring) tautomerism and keto-enol tautomerism.

Annular Tautomerism: 1H vs. 2H-Indazole

The indazole ring itself can exist in two primary tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring.[6]

-

1H-Indazole: The proton is located on the N1 nitrogen. This form is generally the more thermodynamically stable tautomer.[6]

-

2H-Indazole: The proton is located on the N2 nitrogen. This form is typically less stable.[6]

The relative stability between these forms can be influenced by substitution patterns and solvent effects, but the 1H-tautomer is predominant in most cases.[7]

Keto-Enol Tautomerism

The 3-hydroxyindazole moiety can undergo keto-enol tautomerization, establishing an equilibrium between the hydroxyl (enol) form and a keto form.[8]

-

Enol Form: This is the this compound structure, containing a C=C double bond within the pyrazole ring and a hydroxyl (O-H) group.

-

Keto Form: This is the 5-bromo-1,2-dihydro-3H-indazol-3-one structure. It features a carbonyl group (C=O) at the 3-position and a protonated nitrogen.

The position of this equilibrium is highly sensitive to the surrounding environment. Factors such as solvent polarity, pH, and the potential for intramolecular hydrogen bonding can shift the balance toward one form over the other.[3][9] In many heterocyclic systems, the keto form is often favored, especially in the solid state and in polar solvents.[8][10]

The Tautomeric Landscape

Combining both annular and keto-enol tautomerism, we can visualize the potential species in equilibrium.

Figure 1: Tautomeric equilibria of this compound.

Analytical and Computational Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential to fully characterize the tautomeric state of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between tautomers.

-

¹H NMR: Key diagnostic signals include the N-H proton of the pyrazole ring and the O-H proton of the enol form. In the keto form, one would expect to see signals corresponding to two N-H protons or a CH2 group depending on the specific tautomer. The coupling patterns of the aromatic protons can also provide clues to the substitution pattern and electronic distribution.

-

¹³C NMR: The most significant difference would be the chemical shift of the C3 carbon. In the enol form, this carbon would appear in the typical range for an aromatic carbon bonded to oxygen (e.g., ~150-160 ppm), while in the keto form, it would shift downfield into the carbonyl region (e.g., >170 ppm).

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.[9] Running spectra in multiple solvents of varying polarity is highly recommended.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., HSQC, HMBC) to assign all signals and identify the major tautomeric form(s) present in the solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data can definitively identify the preferred tautomer in the crystal lattice. For instance, crystallographic studies on related indazole derivatives have confirmed the planarity of the fused-ring system and identified specific hydrogen bonding patterns that stabilize the crystal structure.[11][12]

Figure 2: General workflow for X-ray crystallography.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers.[10] These studies can be performed in the gas phase or by incorporating solvent models to simulate solution-phase behavior.[7]

-

Methodology: By calculating the Gibbs free energy of each potential tautomer, researchers can predict the equilibrium populations. This approach has been successfully used to establish the most stable tautomers for various indazolone derivatives, showing good agreement with experimental data.[7][13]

-

Insight: Computational studies can also provide insights into the transition states between tautomers, helping to understand the kinetics of interconversion.[10]

Figure 3: Workflow for computational analysis of tautomerism.

Representative Synthesis

The synthesis of this compound can be envisioned through multi-step sequences starting from commercially available materials. A plausible route involves the formation of the indazole ring followed by functional group manipulation. The synthesis of the related 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile is a well-established precedent.[12][14]

-

Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol).[12]

-

Cyclization: Seal the reaction vessel and heat the mixture at an elevated temperature (e.g., 95-100°C) for several hours.[12][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess hydrazine.

-

Purification: Purify the resulting crude 5-bromo-1H-indazol-3-amine by recrystallization from a suitable solvent like ethanol to yield the pure product.[12]

The resulting 3-aminoindazole could then be converted to the 3-hydroxy derivative via a diazotization reaction followed by hydrolysis.

Conclusion

This compound is a molecule of significant interest in drug discovery, not only for its privileged indazole core and versatile bromine handle but also for its complex tautomeric nature. A thorough understanding of the delicate equilibrium between its keto, enol, 1H, and 2H forms is paramount for predicting its chemical behavior, designing synthetic routes, and interpreting its biological activity. The synergistic application of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and DFT-based computational chemistry provides the necessary framework for a complete and accurate characterization of this valuable chemical entity.

References

- Elguero, J., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.

- PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules.

- RSC Publishing. (n.d.). Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone.

- ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b).

- IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E, 77(Pt 8), 855-858.

- Frontiers. (2023). Keto-enol tautomerism in the development of new drugs.

- National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5464.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- YouTube. (2019). keto-enol tautomerization.

- PubMed. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Saudi Pharmaceutical Journal, 28(7), 819-827.

- ResearchGate. (n.d.). 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone.

- ACS Omega. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Cellular Mechanism of Action of Bromo-Indazoles as Kinase Inhibitors

Abstract

The indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered preclinical and clinical development.[1][2] The introduction of a bromine atom at various positions of the indazole ring provides a critical handle for synthetic elaboration and can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the cellular mechanism of action of bromo-indazole derivatives as protein kinase inhibitors. We will delve into their interaction with the kinase ATP-binding pocket, the downstream effects on cellular signaling pathways, and the methodologies employed to characterize their activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Introduction: The Bromo-Indazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2] The indazole core, a bicyclic aromatic heterocycle, has proven to be a highly effective scaffold for the design of kinase inhibitors due to its ability to mimic the purine core of ATP and establish key interactions within the ATP-binding site of kinases.[1][4]

The strategic incorporation of a bromine atom onto the indazole ring serves multiple purposes in drug design. It can modulate the electronic properties of the scaffold, influence its orientation within the binding pocket, and provide a site for further chemical modification to enhance potency and selectivity.[4][5] Bromo-indazole derivatives have been investigated as inhibitors of a wide range of kinases, including those involved in cell cycle progression, angiogenesis, and signal transduction.[6][7][8]

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which bromo-indazole derivatives exert their cellular effects is through competitive inhibition of ATP binding to the kinase active site.[9] Protein kinases catalyze the transfer of the terminal phosphate group from ATP to a substrate protein. Bromo-indazole-based inhibitors are designed to occupy the same pocket as ATP, thereby preventing this phosphotransfer reaction and blocking downstream signaling.

Visualization of Kinase Inhibition:

Caption: Competitive inhibition of a protein kinase by a bromo-indazole derivative.

Case Study: Bromo-Indazole Derivatives as PLK4 Inhibitors

To illustrate the specific mechanism of action, we will focus on bromo-indazole derivatives targeting Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target.[6][8] Overexpression of PLK4 is observed in several cancers and is associated with centrosome amplification and genomic instability.[8]

Molecular Interactions and Structure-Activity Relationship (SAR)

The 6-bromo-1-methyl-1H-indazol-4-amine scaffold has been explored for its PLK4 inhibitory activity.[6] The indazole core typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The bromine atom at the 6-position can occupy a hydrophobic pocket and contribute to the overall binding affinity. Modifications at other positions of the indazole ring and the amine substituent are explored to optimize potency and selectivity.[6]

Table 1: Representative SAR Data for 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4

| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |

| LEAD-001 | H | H | 50 | 5.2 |

| COMP-002 | F | H | 35 | 3.8 |

| COMP-003 | Cl | H | 28 | 2.5 |

| COMP-004 | CH3 | H | 45 | 4.1 |

| COMP-005 | H | F | 62 | 6.8 |

| COMP-006 | H | Cl | 55 | 6.1 |

| COMP-007 | H | CH3 | 75 | 8.3 |

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[6]

Downstream Cellular Effects of PLK4 Inhibition

Inhibition of PLK4 by a bromo-indazole derivative leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Visualization of the PLK4 Signaling Pathway and Point of Inhibition:

Caption: Cellular consequences of PLK4 inhibition by a bromo-indazole derivative.

Experimental Protocols for Characterizing Bromo-Indazole Kinase Inhibitors

A series of in vitro and cell-based assays are essential to fully characterize the mechanism of action of a novel bromo-indazole kinase inhibitor.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol: Luminescent Kinase Assay (e.g., for VEGFR-2)

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., VEGFR-2), a suitable substrate peptide, and the bromo-indazole test compound at various concentrations.

-

Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a reagent that detects the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[7]

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a serial dilution of the bromo-indazole compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[9]

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[9]

Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is used to confirm that the inhibitor is engaging its target in the cellular context and to assess the impact on downstream signaling pathways.

Protocol: Western Blotting for Phospho-Protein Levels

-

Cell Lysis: Treat cells with the bromo-indazole inhibitor for a defined period, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).[9]

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[9]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[9]

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment. Reprobe the membrane with an antibody against the total protein as a loading control.[9]

Visualization of the Experimental Workflow:

Caption: Experimental workflow for characterizing a bromo-indazole kinase inhibitor.

Conclusion

Bromo-indazole derivatives represent a versatile and potent class of protein kinase inhibitors with significant therapeutic potential. Their mechanism of action is primarily centered on the competitive inhibition of ATP binding, leading to the modulation of key cellular signaling pathways involved in disease progression. A thorough understanding of their structure-activity relationships, downstream cellular effects, and the application of a robust suite of experimental assays are critical for the successful development of these compounds into novel therapeutics. The insights provided in this guide are intended to support the rational design and characterization of the next generation of bromo-indazole-based kinase inhibitors.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. (n.d.). Benchchem.

- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. (n.d.). Benchchem.

- Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. (n.d.). Benchchem.

- 5-Bromo-1H-indazole | 53857-57-1. (n.d.). J&K Scientific LLC.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.

- An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. (n.d.). Benchchem.

- Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. (n.d.). Benchchem.

- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2004). PubMed.

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

- Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. (n.d.). NIH.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - NIH.

- Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate.

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.).

- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). PubMed.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed.

- PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (2013).

- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (n.d.).

- development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.

- The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.).

- The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. (n.d.).

- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-1H-indazol-3-ol

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 5-bromo-1H-indazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active agents, making a thorough understanding of its physicochemical properties essential for advancing drug discovery programs.[1] This document details robust, step-by-step protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with international regulatory standards. The causality behind experimental choices is explained, and methodologies are presented to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Physicochemical Profiling

This compound belongs to the indazole class of bicyclic nitrogen-containing heterocycles, which are integral to many therapeutic agents.[1] The substitution pattern, featuring a bromine atom at the 5-position and a hydroxyl group at the 3-position, imparts specific electronic and steric properties that influence its interactions with biological targets and its behavior in solution.

For any potential drug candidate, two of the most fundamental properties that dictate its path forward are solubility and stability.[2]

-

Solubility directly impacts bioavailability, affecting how much of the compound can be absorbed and reach its site of action. Poor solubility is a leading cause of failure in drug development.[3][4]

-

Stability determines a compound's shelf-life and its degradation profile. Unstable compounds can lose efficacy and generate potentially toxic impurities.[5]

This guide provides the necessary protocols to systematically characterize these two critical attributes for this compound, enabling informed decisions in lead optimization and formulation development.

Physicochemical Properties Overview

Before delving into experimental protocols, a summary of the core physicochemical properties of this compound is essential. These parameters provide a theoretical basis for its expected behavior.

| Property | Value / Description | Significance |

| Molecular Formula | C₇H₅BrN₂O | Defines the elemental composition. |

| Molecular Weight | 213.03 g/mol | Influences diffusion and membrane transport. |

| Structure | This compound | The indazole core, hydroxyl group (potential for H-bonding and ionization), and bromo substituent (lipophilicity) govern its properties. |

| Tautomerism | Exists in tautomeric equilibrium with 5-bromo-1,2-dihydro-3H-indazol-3-one. The 1H-indazole form is generally more stable.[1] | The specific tautomer present can affect solubility, pKa, and reactivity. |

| pKa (Predicted) | The acidic proton on the pyrazole nitrogen and the hydroxyl group contribute to its pKa. The exact value requires experimental determination but is crucial for understanding pH-dependent solubility. | Dictates the ionization state of the molecule at different pH values, which profoundly impacts solubility. |

| logP (Predicted) | The calculated logarithm of the octanol/water partition coefficient is expected to be moderately lipophilic due to the bromo- and benzene components. | Indicates the compound's lipophilicity, which influences its solubility in both aqueous and organic media and its ability to cross biological membranes. |

Comprehensive Solubility Assessment

Solubility should not be viewed as a single value but as a profile that evolves with the needs of a project.[2] Early-stage discovery often relies on high-throughput kinetic solubility assays, while later-stage development requires precise thermodynamic solubility data.[4][6]

Kinetic Solubility Profiling (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock (typically DMSO).[6][7] It is a crucial early-stage screen to quickly rank compounds and identify potential liabilities.[3][6] Nephelometry, which measures light scattering from insoluble particles, is a rapid and scalable method for this purpose.[3]

Causality: This protocol is designed for speed and efficiency. By rapidly introducing a DMSO stock into an aqueous buffer, we create a supersaturated state. The point of precipitation provides a practical measure of solubility under non-equilibrium conditions, mimicking scenarios like rapid dilution in biological fluids.[4]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 384-well microplate.

-

Serial Dilution: Add the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., from 200 µM down to 1 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤2%) to avoid solvent-induced artifacts.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) with gentle shaking for a defined period, typically 1-2 hours.

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer, such as a BMG LABTECH NEPHELOstar Plus.[3]

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly deviates from the baseline (soluble compound) is determined as the kinetic solubility.

Workflow for Kinetic Solubility Assessment

Caption: Workflow for determining kinetic solubility via nephelometry.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the true equilibrium solubility of a compound, measured when excess solid is in equilibrium with the solution.[4][7] This "gold standard" method is lower throughput but provides the most accurate value, essential for formulation development and predicting in vivo behavior.[6]

Causality: This method ensures that the system reaches true thermodynamic equilibrium. By agitating an excess of the solid compound in the solvent for an extended period, we measure the maximum concentration the solvent can hold, which is the definition of saturation solubility.

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Data Summary: Expected Solubility Profile

The following table presents a template for summarizing solubility data. Actual values must be determined experimentally.

| Solvent/Buffer System | Method | Temperature | Expected Solubility Range |

| Water | Thermodynamic | 25°C | Low (µg/mL) |

| PBS (pH 7.4) | Thermodynamic | 25°C | Low to Moderate (µg/mL) |

| PBS (pH 7.4) | Kinetic | 25°C | Moderate (µM) |

| 0.1 M HCl (pH ~1) | Thermodynamic | 37°C | pH-dependent; may increase or decrease based on pKa. |

| DMSO | Miscible | 25°C | High (>10 mg/mL) |

| Ethanol | Miscible | 25°C | Moderate to High |

Chemical Stability and Forced Degradation

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance.[5] These studies deliberately expose the compound to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods, as mandated by ICH guidelines (Q1A).[8][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect degradants without completely destroying the parent compound.[8][10]

Protocol for Forced Degradation Studies

Causality: The choice of stressors (acid, base, oxidation, heat, light) is based on ICH guidelines and simulates the conditions a drug might encounter during manufacturing, storage, and administration.[9][11] This allows for the proactive identification of liabilities and the development of a robust, stability-indicating analytical method that can separate all potential impurities from the parent peak.

-

Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

-

Thermal Stress: Incubate the stock solution at 60°C.

-

Photolytic Stress: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m²).

-

-

Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Sample Preparation: Before analysis, neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to help identify the mass of any degradation products. Calculate the percent degradation relative to the control sample.

Workflow for Forced Degradation Study

Caption: Standard workflow for a forced degradation study.

Potential Degradation Pathways

For indazole derivatives, several degradation pathways are known:

-

Oxidative Degradation: The indazole ring system can be susceptible to oxidation.[12]

-

Hydrolytic Degradation: Stability under acidic or basic conditions is pH-dependent and can lead to ring opening or other transformations.[12]

-

Photodegradation: A common pathway for indazoles is phototransposition into the more stable benzimidazole isomer upon exposure to UV light.[12]

Data Summary: Forced Degradation Results

| Stress Condition | Duration | % Degradation of Parent | No. of Degradants | Observations / Potential Products |

| 0.1 M HCl, 60°C | 48h | (Experimental Value) | (Experimental Value) | Note any color changes. |

| 0.1 M NaOH, 60°C | 48h | (Experimental Value) | (Experimental Value) | Note any color changes. |

| 3% H₂O₂, RT | 24h | (Experimental Value) | (Experimental Value) | e.g., N-oxide formation. |

| Thermal, 60°C | 48h | (Experimental Value) | (Experimental Value) | Typically stable to heat alone. |

| Photolytic (ICH Q1B) | - | (Experimental Value) | (Experimental Value) | Potential for benzimidazole rearrangement. |

Conclusion and Recommendations

This guide outlines a systematic and robust approach for the comprehensive evaluation of the solubility and stability of this compound. By employing these standardized protocols, researchers can generate high-quality, reproducible data crucial for the successful progression of drug discovery projects.

Key Recommendations:

-

Early Assessment: Perform kinetic solubility screening early and often during the lead optimization process to guide structural modifications.

-

Method Validation: The HPLC method used for stability studies must be fully validated to prove it is "stability-indicating," meaning it can accurately separate, detect, and quantify the parent compound and all its degradation products.

-

Structure Elucidation: For any significant degradation products (typically >0.1%), further studies should be conducted to elucidate their chemical structures.

Adherence to these principles will ensure a thorough understanding of the compound's physicochemical properties, mitigating risks and paving the way for successful formulation and clinical development.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Al-Ghabeish, M., et al. (2022). Discovery solubility measurement and assessment with drug development in mind. OAK Open Access Archive.

- Kumar, V. (2016).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Drug solubility: why testing early m

- Forced Degradation Study as per ICH Guidelines | Wh

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Forced Degrad

- Solubility Assessment Service. (n.d.).

- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.

- Technical Support Center: Indazole Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PubMed Central.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. scispace.com [scispace.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. youtube.com [youtube.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating Novel Therapeutics: A Technical Guide to the Biological Targets of 5-Bromo-1H-Indazol-3-ol Derivatives

Introduction: The Privileged Scaffold of Indazole in Modern Drug Discovery

The 1H-indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets. Its unique bicyclic structure, a fusion of benzene and pyrazole rings, provides a rigid framework amenable to functionalization, enabling the precise tuning of steric and electronic properties to achieve high-affinity binding to enzymes and receptors. The introduction of a bromine atom at the C5-position, as in the 5-bromo-1H-indazol-3-ol scaffold, serves multiple strategic purposes: it enhances lipophilicity to improve membrane permeability, provides a potential halogen bonding site for stronger target engagement, and acts as a versatile synthetic handle for library development via cross-coupling reactions.

This guide provides an in-depth exploration of the known and potential biological targets of this compound derivatives. We will delve into the mechanistic basis of their action, provide detailed protocols for target validation and compound characterization, and present a logical framework for advancing these promising molecules through the drug discovery pipeline.

Part 1: Primary Target Class - Neuromodulatory Enzymes

Recent breakthroughs have identified the 1H-indazol-3-ol scaffold as a potent inhibitor of D-amino acid oxidase (DAAO), a key enzyme in central nervous system (CNS) signaling. This discovery positions these derivatives as promising candidates for the treatment of neurological disorders linked to NMDA receptor hypofunction, such as schizophrenia.[1][2]

Core Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, with a particular affinity for D-serine.[3] D-serine is the primary endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[4][5]

The prevailing "NMDA receptor hypofunction" hypothesis of schizophrenia posits that reduced signaling through this receptor contributes to the cognitive, negative, and positive symptoms of the disorder.[4][6] By inhibiting DAAO, 1H-indazol-3-ol derivatives prevent the degradation of D-serine, leading to its accumulation in the synapse.[7] This elevates the local concentration of the co-agonist, enhancing NMDA receptor activation and restoring normal glutamatergic neurotransmission.[1] Genetic studies and post-mortem brain analyses showing increased DAAO expression and activity in schizophrenia patients further validate this enzyme as a high-value therapeutic target.[4][6]

Mechanism of DAAO Inhibition & Signaling Pathway

The 1H-indazol-3-ol scaffold acts as a competitive inhibitor at the DAAO active site. Structure-activity relationship (SAR) studies have shown that nanomolar inhibitory potency can be achieved with this core structure.[1][2] The specific substitution at the 5-position, such as with bromine, is a key area for medicinal chemistry optimization to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Quantitative Data: DAAO Inhibition

Structure-activity relationship studies of 1H-indazol-3-ol derivatives have yielded compounds with high potency. While data for the specific 5-bromo derivative is not publicly available, related halogenated analogs demonstrate the scaffold's potential.[1][2]

| Compound (Substituent) | Target | IC₅₀ (nM) | Reference |

| 6-fluoro-1H-indazol-3-ol | Human DAAO | 26 | [1] |

| 1H-indazol-3-ol | Human DAAO | 110 | [1] |

| Isatin (Scaffold Analog) | Human DAAO | ~4,000 | [1][2] |

Part 2: Secondary Target Class - Protein Kinases

The broader indazole scaffold is a well-established pharmacophore for protein kinase inhibitors, with several approved drugs (e.g., Pazopanib, Entrectinib) built upon this core.[8] The 5-bromo-indazole moiety, in particular, has been extensively explored in the context of oncology, targeting kinases that drive cell proliferation and survival.

Key Kinase Targets

Based on extensive research into indazole derivatives, the following kinases represent highly probable targets for novel this compound analogs.

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is overexpressed in numerous cancers and is a prime target for inducing mitotic catastrophe in tumor cells.[9][10][11] Indazole-based compounds have been developed as highly potent and selective PLK4 inhibitors.[9][12][13]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[14][15] The indazole derivative Axitinib is a potent VEGFR inhibitor that also shows activity against PLK4.[11]

-

BCR-ABL Kinase: This fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[16][17] The T315I mutation confers resistance to many first-generation inhibitors, creating a need for new scaffolds that can overcome this challenge.[16][18] Indazole derivatives have been investigated as potential inhibitors of both wild-type and mutant BCR-ABL.[19]

Mechanism of Kinase Inhibition & Signaling Pathway

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase domain's catalytic site.[19][20] This prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of oncogenic signals that lead to unchecked cell proliferation, survival, and angiogenesis.[14][21]

Quantitative Data: Representative Kinase Inhibition

The versatility of the indazole scaffold allows for the development of inhibitors against a range of kinases, often with high potency.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Indazole Derivative (CFI-400945) | PLK4 | 2.8 | [10] |

| Indazole Derivative (Axitinib) | VEGFR-2 | 0.2 | [11] |

| 1H-indazol-3-amine Derivative (Compound 89) | Bcr-Abl (T315I) | 450 | [N/A] |

| Indazole amide derivative | ERK1/2 | <100 | [22] |

Part 3: Experimental Protocols & Methodologies

The validation of biological targets and the characterization of inhibitors require robust and reproducible experimental workflows. The following protocols are foundational for researchers working with this compound derivatives.

Workflow: Target Validation & Compound Characterization

A systematic approach is crucial for efficiently moving from a hit compound to a well-characterized lead. This workflow ensures that decisions are data-driven and that resources are focused on the most promising molecules.

Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay

-

Principle: This assay quantifies the concentration-dependent inhibition of recombinant human DAAO (hDAAO). The enzyme's activity is measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the D-serine oxidation reaction, using a sensitive fluorometric probe like Amplex® Red.[23]

-

Causality: Measuring H₂O₂ production is a direct and robust readout of DAAO enzymatic activity. The use of a coupled reaction with horseradish peroxidase (HRP) and Amplex® Red provides high sensitivity and a continuous assay format, allowing for accurate determination of initial reaction velocities, which is critical for calculating IC₅₀ values.[3][24]

-

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM sodium phosphate, pH 7.4, containing 4 µM Flavin Adenine Dinucleotide (FAD). FAD is a critical cofactor for DAAO and must be included for optimal enzyme activity.[23]

-

Test Compound: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions in Reaction Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Enzyme Solution: Prepare a working solution of purified recombinant hDAAO in Reaction Buffer. The final concentration should be empirically determined to yield a linear reaction rate for at least 30 minutes.

-

Detection Mix: Prepare a solution in Reaction Buffer containing D-serine (substrate, concentration at ~Km), Amplex® Red reagent, and horseradish peroxidase (HRP).[23]

-

-

Assay Procedure (96-well format):

-

To each well of a black, flat-bottom 96-well plate, add 25 µL of the test compound dilution (or vehicle control).

-

Add 25 µL of the Enzyme Solution to each well to initiate a pre-incubation period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the Detection Mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (slope of the linear phase of fluorescence increase) for each well.

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[23]

-

-

Protocol: Anti-Proliferative (MTT) Assay

-

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[25][26]

-

Causality: This protocol is self-validating because the amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells.[25] A reduction in the colorimetric signal in treated cells compared to untreated controls indicates either cytotoxicity or cytostatic effects of the compound.

-

Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7 for PLK4, K562 for Bcr-Abl) from logarithmic phase growth.[27]

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubate for the desired treatment period (e.g., 72 hours).[28]

-

-

MTT Incubation:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[26]

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[25][28]

-

Mix gently on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[29]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the IC₅₀ value.[25]

-

-

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The primary, evidence-backed target class for the core -ol structure is DAAO, offering a compelling strategy for CNS disorders like schizophrenia.[1] Concurrently, the broader family of 5-bromo-indazole derivatives has a proven track record in targeting protein kinases central to oncology.[9][10][11]

Future research should focus on a dual-pronged approach: 1) Synthesizing and screening a focused library of this compound derivatives to fully elucidate the SAR for DAAO inhibition and optimize for brain penetrance. 2) Exploring modifications of the 3-ol position to target protein kinases, leveraging the established utility of the 5-bromo-indazole core to generate potent anti-cancer agents. Through the rigorous application of the biochemical and cellular protocols detailed in this guide, researchers can effectively identify and characterize the next generation of indazole-based medicines.

References

- Burnet, P. W. J., Eastwood, S. L., & Harrison, P. J. (2008). The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. Journal of Psychopharmacology, 22(5), 479-487. [Link]

- BioWorld. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld Science. [Link]

- Patsnap. (2024). What are Bcr-Abl T315I inhibitors and how do they work?

- Zhang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

- Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

- Kannan, R., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357-365. [Link]

- Szilágyi, B., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2327-2339. [Link]

- ResearchGate. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as D-amino acid oxidase (DAAO) inhibitors. Request PDF. [Link]

- Jabbour, E., & Kantarjian, H. (2016). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Leukemia & Lymphoma, 57(5), 983-995. [Link]

- Kizhake, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357–365. [Link]

- Liu, N., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie Blog. [Link]

- ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib.

- Wang, N., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

- Liu, Z., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances, 7(44), 27557-27572. [Link]

- Patsnap. (2024). What are Abl family inhibitors and how do they work?

- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

- Liu, N., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 296, 117867. [Link]

- Ferraris, D. (2014). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Medicinal Chemistry, 21(23), 2649–2657. [Link]

- Hashimoto, K. (2019). Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia. Frontiers in Molecular Neuroscience, 12, 19. [Link]

- Frohlich, L., et al. (2025). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. Neuropsychopharmacology, 50(1), 118-129. [Link]

- Lin, C.-H., & Lane, H.-Y. (2019). d-Amino Acids and pLG72 in Alzheimer's Disease and Schizophrenia. International Journal of Molecular Sciences, 20(4), 955. [Link]

- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 2. [Link]

- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 2. [Link]

- Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

- ResearchGate. (2018). Assays of D-Amino Acid Oxidase Activity.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

- Li, Y., et al. (2023).

- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. [Link]

- Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)

- Wang, T., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2625-2629. [Link]

Sources

- 1. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia [frontiersin.org]

- 6. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 13. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]

- 17. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 18. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are Abl family inhibitors and how do they work? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]